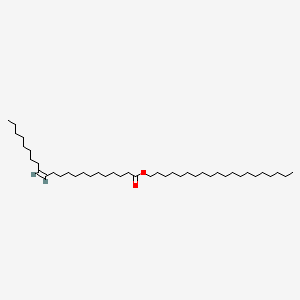![molecular formula C19H20N4O4 B592488 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline CAS No. 1678-09-7](/img/structure/B592488.png)
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline is a chemical compound with the molecular formula C19H20N4O4 and a molecular weight of 368.39 g/mol . It is known for its distinctive structure, which includes a phenyl group attached to a cyclohexane ring, and a hydrazone derivative of 2,4-dinitrophenyl .
Métodos De Preparación
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline typically involves the reaction of 1-Phenylcyclohexanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazones or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline can be compared with other hydrazone derivatives, such as:
- Benzaldehyde 2,4-dinitrophenyl hydrazone
- Acetophenone 2,4-dinitrophenyl hydrazone
- Cyclohexanone 2,4-dinitrophenyl hydrazone
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its phenylcyclohexane backbone, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1678-09-7 |
|---|---|
Fórmula molecular |
C19H20N4O4 |
Peso molecular |
368.393 |
Nombre IUPAC |
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline |
InChI |
InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14- |
Clave InChI |
DFCODPSRMSHLRQ-ZHZULCJRSA-N |
SMILES |
C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Sinónimos |
1-Phenylcyclohexanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)

